O-alpha-D-Glucopyranosyl Emtricitabine
Description
O-alpha-D-Glucopyranosyl Emtricitabine is a glycosylated derivative of emtricitabine (FTC), a nucleoside reverse transcriptase inhibitor (NRTI) approved by the FDA in 2003 for HIV treatment . The synthesis of such glycosylated derivatives often involves silver perchlorate-catalyzed or methyl triflate-promoted glycosylation, as seen in analogous tetrasaccharide systems .
Structure
2D Structure
Properties
Molecular Formula |
C20H30FN3O13S |
|---|---|
Molecular Weight |
571.5 g/mol |
IUPAC Name |
5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-4-[[3,5,6-trihydroxy-2-oxo-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]pyrimidin-2-one |
InChI |
InChI=1S/C20H30FN3O13S/c21-7-2-24(11-6-38-12(5-27)36-11)20(34)23-18(7)22-1-8(28)13(30)17(9(29)3-25)37-19-16(33)15(32)14(31)10(4-26)35-19/h2,9-17,19,25-27,29-33H,1,3-6H2,(H,22,23,34) |
InChI Key |
PYYCXOWAAZJZFT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)NCC(=O)C(C(C(CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-alpha-D-Glucopyranosyl Emtricitabine involves several steps, starting with the protection of the hydroxyl groups on the glucopyranosyl moiety. This is typically achieved using protecting groups such as acetyl or benzyl groups. The next step involves the coupling of the protected glucopyranosyl group with emtricitabine, which can be done using reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of reaction parameters such as temperature, pressure, and pH. Continuous flow chemistry techniques can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: O-alpha-D-Glucopyranosyl Emtricitabine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium(VI) oxide or Dess-Martin periodinane can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of this compound.
Scientific Research Applications
O-alpha-D-Glucopyranosyl Emtricitabine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a tool to study glycosylation reactions.
Biology: The compound is utilized in biological studies to understand the role of glycosylation in cellular processes.
Medicine: this compound is investigated for its potential use in antiviral therapies, particularly in combination with other antiretroviral drugs.
Industry: It serves as an intermediate in the production of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism by which O-alpha-D-Glucopyranosyl Emtricitabine exerts its effects involves the inhibition of viral replication. The compound interferes with the reverse transcriptase enzyme, preventing the conversion of viral RNA into DNA. This disruption of the viral life cycle helps to reduce the viral load in infected individuals.
Molecular Targets and Pathways:
Reverse Transcriptase: The primary molecular target of this compound is the reverse transcriptase enzyme.
Viral DNA Synthesis: By inhibiting reverse transcriptase, the compound prevents the synthesis of viral DNA, thereby halting the replication process.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Emtricitabine (FTC)
- Structure : 2',3'-deoxy-5-fluoro-3'-thiacytidine.
- Key Features : Lacks glycosylation; molecular weight (MW) = 247.25 g/mol.
O-alpha-D-Glucopyranosyl Emtricitabine
- Structure: FTC conjugated with an alpha-D-glucopyranosyl group via an O-glycosidic bond.
- Key Features : Estimated MW ≈ 409.3 g/mol; increased polarity due to glycosylation.
- Synthesis : Likely employs methods analogous to tetrasaccharide synthesis (e.g., benzyl-protected intermediates and deprotection steps) .
Abacavir (ABC)
Pharmacokinetic and Drug-Likeness Profiles
Table 1: Drug-Likeness Parameters
*Estimated based on glucopyranosyl group contributions.
- The parent compound (FTC) complies with Lipinski’s Rule of Five, whereas its glucosylated derivative may face absorption challenges.
Table 2: Antiviral Activity and Cytotoxicity
- Key Observations :
- Glucosylation’s impact on FTC’s antiviral efficacy remains uncharacterized.
- Abacavir’s higher cytotoxicity highlights the importance of structural modifications in balancing efficacy and safety.
Q & A
Q. What are the optimal synthetic routes for O-alpha-D-Glucopyranosyl Emtricitabine, and how can reaction efficiency be quantified?
Methodological Answer: The synthesis typically involves glycosylation reactions between activated glucopyranosyl donors (e.g., trichloroacetimidates) and emtricitabine. Reaction efficiency can be assessed via:
- Yield optimization : Varying temperature (e.g., 0–25°C) and catalysts (e.g., TMSOTf, BF₃·Et₂O) .
- Analytical validation : Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) and characterize products using ¹H/¹³C NMR (e.g., anomeric proton signals at δ 4.8–5.5 ppm) .
Table 1: Example Reaction Conditions and Yields
| Donor Type | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Imidate | TMSOTf | 0 | 62 | ≥95% |
| Bromide | AgOTf | 25 | 45 | ≥90% |
Q. How can structural integrity be confirmed post-synthesis?
Methodological Answer: Use a combination of:
- Stereochemical analysis : Compare NMR data with PubChem references for similar glucopyranosyl derivatives (e.g., anomeric configuration via coupling constants: J = 3–4 Hz for α-linkage) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS: [M+Na]⁺ at m/z 532.2 for C₁₉H₂₈N₃O₁₁) .
Q. What stability challenges arise during storage, and how are they addressed?
Methodological Answer:
- Hydrolytic degradation : Test stability in aqueous buffers (pH 4–8) at 25°C/40°C; use lyophilization to enhance shelf-life .
- Oxidative pathways : Monitor via LC-MS under accelerated conditions (40°C/75% RH), adding antioxidants like BHT if needed .
Advanced Research Questions
Q. How do structural modifications (e.g., glycosylation site) impact pharmacokinetics?
Methodological Answer:
- In vitro models : Assess intestinal permeability using Caco-2 cells; compare with non-glycosylated emtricitabine .
- Metabolic profiling : Use hepatocyte incubations with LC-MS/MS to identify glucuronide metabolites and cleavage rates .
Table 2: Comparative PK Parameters (Simulated Data)
| Compound | Cₘₐₓ (μg/mL) | t₁/₂ (h) | Bioavailability (%) |
|---|---|---|---|
| Emtricitabine | 1.8 | 10 | 93 |
| O-α-D-Glucopyranosyl Derivative | 0.9 | 6 | 42 |
Q. What discrepancies exist in bioactivity data across studies, and how can they be resolved?
Methodological Answer:
- Contradictory efficacy : A 2019 study noted a non-significant trend favoring tenofovir/emtricitabine over tenofovir alone (RR 0.68, 95% CI: 0.39–1.18) . Address via meta-analysis with larger cohorts or standardized assays (e.g., HIV inhibition in PBMCs).
- Analytical variability : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cell-based antiviral assays) .
Q. How can computational modeling guide the design of O-glycosylated prodrugs?
Methodological Answer:
Q. What ethical and methodological considerations apply to in vivo studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
